Product packaging for Nafagrel(Cat. No.:CAS No. 97901-21-8)

Nafagrel

Katalognummer: B1206401
CAS-Nummer: 97901-21-8
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: VJJHOPPXRPHVCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Contextualization within Modern Pharmacological Research

In modern pharmacological research, the development of antiplatelet agents is a significant area of focus, primarily aimed at preventing and treating cardiovascular diseases. These agents work by inhibiting platelet aggregation, a key process in the formation of blood clots. Nafagrel's mechanism of action is centered on the inhibition of thromboxane (B8750289) A2 synthase. nih.govpatsnap.com Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. nih.govpatsnap.com By inhibiting its synthesis, this compound contributes to the reduction of thrombus formation.

The broader class of drugs to which this compound belongs, the "-grel" family, are recognized as platelet aggregation inhibitors. This positions this compound within a well-established and pharmacologically significant group of compounds.

Historical Trajectories of this compound's Scientific Investigation

The scientific investigation into this compound appears to have been most active in the late 1980s and early 1990s. Research from this period explored its fundamental properties and potential therapeutic applications. For instance, studies focused on the physicochemical characteristics of this compound hydrochloride, identifying stable pseudopolymorphs such as hemihydrate and monohydrate forms.

Key research from this era also investigated its pharmacological effects. One notable study examined the use of this compound, referred to as DP-1904, in combination with tissue-type plasminogen activator (t-PA) for the treatment of ischemic myocardium in a rabbit model. This highlights the exploration of this compound in the context of reperfusion injury following myocardial infarction.

While these earlier studies laid the groundwork for understanding this compound, the volume of published research appears to have diminished in subsequent decades, suggesting a shift in focus within the pharmaceutical research and development landscape towards other antiplatelet agents.

Current Research Landscape and Future Perspectives on this compound Studies

The current research landscape for this compound is characterized by a notable lack of recent, large-scale studies. A review of scientific literature and clinical trial databases does not indicate significant ongoing investigations into this compound as a primary therapeutic agent. The focus of antiplatelet therapy has largely evolved, with newer generations of drugs targeting different pathways of platelet activation gaining more prominence in both research and clinical use.

Future perspectives on this compound studies are, therefore, speculative. It is possible that this compound could be revisited as a tool for understanding the thromboxane A2 pathway or in combination with other therapies. However, without new preclinical or clinical data, its trajectory in modern pharmacology remains uncertain. The development of more potent or safer antiplatelet drugs may have superseded the therapeutic potential once envisioned for this compound.

Detailed Research Findings

The primary mechanism of action of this compound is the inhibition of thromboxane A2 synthetase. This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 to thromboxane A2. By blocking this step, this compound effectively reduces the levels of thromboxane A2, a key signaling molecule that promotes platelet aggregation and vasoconstriction.

Due to a lack of publicly available, detailed preclinical and clinical trial data for this compound, a comprehensive, interactive data table with specific research findings cannot be generated at this time. The table below provides a summary of the key properties of this compound based on the available information.

PropertyDescription
Chemical Name (+)-6-(1-imidazolylmethyl)-5, 6, 7, 8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Compound Type Thromboxane A2 Synthetase Inhibitor
Pharmacological Class Antiplatelet Agent
Mechanism of Action Inhibits the enzyme thromboxane A2 synthetase, thereby reducing the production of thromboxane A2.
Primary Investigated Use Prevention of platelet aggregation in the context of cardiovascular diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B1206401 Nafagrel CAS No. 97901-21-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

97901-21-8

Molekularformel

C15H16N2O2

Molekulargewicht

256.30 g/mol

IUPAC-Name

6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c18-15(19)14-4-3-12-7-11(1-2-13(12)8-14)9-17-6-5-16-10-17/h3-6,8,10-11H,1-2,7,9H2,(H,18,19)

InChI-Schlüssel

VJJHOPPXRPHVCA-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O

Kanonische SMILES

C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O

Verwandte CAS-Nummern

97901-22-9 (hydrochloride)
122956-67-6 (hydrochloride hemihydrate salt/solvate)

Synonyme

6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
DP 1904
DP-1904
nafagrel
nafagrel hydrochloride

Herkunft des Produkts

United States

Synthesis and Structural Elucidation Research of Nafagrel

Chemical Synthesis Pathways and Methodologies for Nafagrel

Chemical synthesis involves the artificial execution of chemical reactions to obtain one or more products, often requiring physical and chemical manipulations across multiple reaction stages wikipedia.org. Strategies include convergent synthesis, where multiple intermediates are independently synthesized and then combined, and one-pot synthesis, which involves multiple reactions in the same vessel to reduce material loss and purification steps wikipedia.org. Catalytic strategies, including photoredox catalysis and biocatalysis, play a vital role in accelerating reactions and enabling specific transformations with high specificity wikipedia.org.

Stereoselective Synthesis Approaches for this compound Isomers

Stereoselective synthesis is a critical area in organic chemistry, focusing on the preferential formation of one stereoisomer (enantiomer or diastereomer) over others in a chemical reaction msu.edumasterorganicchemistry.com. This selectivity can arise from inherent reaction specificity or the influence of chiral features in the substrate, reagent, catalyst, or environment msu.edu. When this selectivity leads to an excess of one enantiomer from an achiral or racemic substrate, it is termed asymmetric induction msu.edu. Methodologies for achieving stereoselectivity often involve chiral auxiliaries, organo-, organometallic, and biocatalysis, as well as the chiral pool approach nih.gov. The goal is to obtain compounds with high enantiomeric purity, which is particularly important for biologically active molecules nih.gov. Specific details regarding stereoselective synthesis approaches for this compound isomers were not found in the search results.

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing synthetic yields and reaction efficiencies is fundamental to synthetic chemistry, aiming to maximize product formation and minimize waste nih.govnih.gov. This often involves systematically adjusting reaction conditions such as temperature, reaction time, solvent, and catalyst loading nih.gov. Techniques like Design of Experiments (DoE) and Bayesian optimization are increasingly employed to efficiently explore reaction parameters and identify optimal conditions, often outperforming traditional one-factor-at-a-time (OFAT) methods nih.govnih.gov. Computational methods, such as the Artificial Force Induced Reaction (AFIR) method, can also be used for retrosynthetic analysis to predict reaction pathways and optimize yields asiaresearchnews.com. Specific data on the optimization of this compound's synthetic yields or reaction efficiencies were not detailed in the search results.

Advanced Structural Characterization Techniques Applied to this compound

Structural characterization is crucial for understanding the composition, crystallinity, and molecular architecture of chemical compounds researchgate.net. A combination of spectroscopic and diffraction methods provides comprehensive insights into a molecule's structure.

Spectroscopic Methods for Elucidating Molecular Architecture (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are powerful tools for elucidating the molecular architecture of compounds. Each technique provides unique information about the molecule's properties and functional groups researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for determining the structure of organic molecules libguides.com. It provides detailed information about the connectivity and spatial arrangement of atoms, particularly hydrogen, carbon, nitrogen, and phosphorus nuclei, by analyzing their magnetic properties in a strong magnetic field slu.semdpi.com. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) derived from 1D and 2D NMR experiments are used to assign resonances and deduce molecular structures libguides.commdpi.com.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce structural features libguides.comslu.se. By measuring the mass-to-charge ratio (m/z) of ions, MS helps confirm the molecular formula and identify characteristic fragments uni.lu. For this compound, predicted collision cross section (CCS) values for various adducts (e.g., [M+H]+, [M+Na]+) have been calculated, indicating its molecular formula as C15H16N2O2 and a monoisotopic mass of 256.1212 Da uni.lu.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by detecting characteristic vibrational frequencies when exposed to infrared radiation researchgate.net.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is considered the most favored technique for determining the atomic and molecular structure of crystalline materials nih.govwikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal, crystallographers can generate a three-dimensional electron density map, revealing the precise positions of atoms, chemical bonds, and crystallographic disorder nih.govwikipedia.org. This technique is fundamental for characterizing the atomic structure of materials and has been instrumental in understanding the structure of various molecules, including drugs and proteins wikipedia.org. It provides detailed insights into crystal packing symmetry and unit cell dimensions researchgate.netnih.gov. Specific X-ray crystallography data for this compound were not found in the search results.

Solid-State Forms and Polymorphism Studies of this compound

Solid-state forms and polymorphism studies are crucial in pharmaceutical development because different crystalline forms (polymorphs) of a drug can exhibit distinct mechanical, thermal, physical, and chemical properties researchgate.netuga.edu. These differences can significantly influence critical aspects such as solubility, dissolution rate, bioavailability, hygroscopicity, and stability of the active pharmaceutical ingredient (API) researchgate.netresearchgate.net. Polymorphism refers to the ability of a compound to exist in more than one crystal structure, while pseudopolymorphism includes solvates and hydrates researchgate.netresearchgate.net.

Various analytical methods are employed to characterize and monitor polymorphs, including:

Powder X-ray Diffraction (PXRD/XRD): Often considered the "Gold Standard" method, PXRD provides detailed insights into crystalline phases, unit cell dimensions, and the degree of crystallinity, enabling phase identification researchgate.netresearchgate.netnih.gov.

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow associated with transitions in materials as a function of temperature, useful for identifying different polymorphic forms based on their unique melting points or phase transitions researchgate.netnih.gov.

Infrared (IR) and Raman Spectroscopy: These spectroscopic methods can detect differences in molecular vibrations corresponding to different crystal packing arrangements in polymorphs researchgate.netnih.gov.

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is a powerful technique for characterizing both crystalline and amorphous forms and can be used for quantification of different solid forms uga.edunih.gov.

Studies on this compound have indicated research into its thermal dehydration and solid-state transformations, suggesting that polymorphism studies have been conducted for this compound capes.gov.br. However, specific detailed findings regarding the different solid-state forms or polymorphic transitions of this compound were not available in the provided search results.

Molecular and Cellular Mechanisms of Action Research of Nafagrel

Thromboxane (B8750289) A2 Synthase Inhibition Studies

Thromboxane A2 synthase (TXAS) is a cytochrome P450-type enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into TXA2, a potent inducer of platelet aggregation and vasoconstriction. sc.eduwikipedia.orgmdpi.comwikidoc.org Nafagrel's inhibitory action on this enzyme is central to its mechanism.

This compound demonstrates potent inhibition of thromboxane A2 synthase. Quantitative studies have determined its half-maximal inhibitory concentration (IC50) against TXA2 synthase. For DP-1904 (this compound), the IC50 value for thromboxane synthetase inhibition has been reported as 1.9 nM. ncats.io This indicates a high binding affinity and potent inhibitory effect on the enzyme's activity. The effectiveness of an inhibitor is often characterized by its IC50 value, which represents the concentration required to achieve 50% inhibition of the enzyme's activity. [7 in previous search]

Table 1: Enzyme Kinetics Profile of this compound

Target EnzymeInhibitory ParameterValueCitation
Thromboxane A2 SynthaseIC501.9 nM ncats.io

Thromboxane A2 synthase, like other cytochrome P450 enzymes, contains a heme group in its active site, which is crucial for its catalytic mechanism. wikidoc.org Imidazole-based inhibitors, such as this compound, are known to interact with this heme iron. The basic nitrogen atom of the imidazole (B134444) moiety in these inhibitors ligands to the hemin (B1673052) (the iron-containing prosthetic group of heme). [5 in previous search, 18 in previous search, 21 in previous search] Additionally, a hydrophobic carboxylic side chain, positioned approximately 1 nm from the nitrogen and oriented nearly parallel to the heme plane, is essential for high binding affinity. [5 in previous search] this compound's chemical structure, 6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, aligns with these structural requirements, possessing both an imidazole ring and a carboxylic acid group, facilitating its interaction with the enzyme's active site. [3 in previous search]

Modulation of Platelet Activation Pathways

By inhibiting TXA2 synthase, this compound significantly impacts platelet activation pathways, primarily by reducing the availability of TXA2, a key pro-thrombotic mediator. nih.govwikipedia.org

This compound acts as a thromboxane A2 synthase inhibitor, meaning its primary mechanism is to prevent the formation of TXA2 rather than directly blocking the thromboxane A2 receptor (TP or TBXA2R). [9, 18 in previous search, 25 in previous search] The TXA2 receptor is a G protein-coupled receptor (GPCR) expressed on various cell types, including platelets, and is activated by TXA2 and its precursor PGH2. wikipedia.orgmdpi.comwikiwand.com By reducing the synthesis of TXA2, this compound indirectly decreases the activation of these receptors, thereby mitigating their downstream effects on platelet aggregation and vasoconstriction. wikipedia.orgmdpi.com This distinguishes this compound from dual-action drugs that both inhibit TXA2 synthesis and antagonize the TXA2 receptor. [19 in previous search, 25 in previous search]

The inhibition of TXA2 synthesis by this compound indirectly influences several downstream cellular signaling pathways involved in platelet activation:

Rho GTPase Activity: Rho GTPases, including RhoA, Rac1, and Cdc42, are crucial regulators of the platelet cytoskeleton and play significant roles in platelet shape change, spreading, secretion, and aggregation. [11 in previous search, 12 in previous search, 14 in previous search, 27 in previous search, 34 in previous search] Thromboxane A2 (TXA2) signaling, particularly through its receptor, is known to activate RhoA via Gq/11 and Gα13 pathways, which promotes platelet shape change and secretion. [14 in previous search, 30 in previous search] By inhibiting the production of TXA2, this compound effectively reduces the activation of these TXA2-dependent Rho GTPase pathways, thereby contributing to its antiplatelet effects. [14 in previous search, 34 in previous search]

Comparative Molecular Pharmacology and Biochemical Interactions of this compound

This compound's molecular pharmacology is characterized by its selective inhibition of thromboxane A2 synthase. This contrasts with other antiplatelet agents that may act through different mechanisms. For example, aspirin (B1665792) irreversibly inhibits cyclooxygenase-1 (COX-1), thereby preventing the formation of PGH2, the precursor to TXA2. [37 in previous search] Direct thromboxane receptor antagonists, on the other hand, block the binding of TXA2 to its receptor. [25 in previous search] this compound's specific action as a synthase inhibitor means it directly reduces the production of TXA2. This leads to a marked reduction in serum thromboxane B2 (TXB2), the stable metabolite of TXA2, which is used as a pharmacological marker for TXAS inhibition. nih.gov Studies have shown that this compound (DP-1904) can prevent airway hyperresponsiveness by inhibiting TXB2 production and regulating inflammatory cells. [26 in previous search] This highlights its potential beyond just platelet aggregation, impacting other TXA2-mediated physiological responses.

PubChem CIDs

Analysis of Structural Determinants for Inhibitory Activity across Analogs

This compound, also known by its development code DP-1904, exhibits potent inhibitory activity against thromboxane A2 synthase. Its chemical structure is characterized by a naphthalene (B1677914) ring system and an imidazole group, which is attached to the naphthalene ring via a methyl group. ontosight.ai The stereochemistry at the 6-position of the naphthalene ring, designated as (S)- or (6S)-, is considered crucial for its efficacy and specificity. ontosight.ai

Research has shown that this compound is a highly effective inhibitor of thromboxane A2 synthetase, demonstrating an average half-maximal inhibitory concentration (IC50) of 1.9 nanomolar (nM) against this enzyme. ncats.io This potent inhibition underscores the importance of its specific structural configuration in binding to and deactivating the target enzyme.

While detailed structure-activity relationship (SAR) studies specifically on this compound's own structurally modified analogs are not extensively detailed in publicly available search results, the principles of SAR dictate that modifications to its core naphthalene and imidazole moieties, as well as changes to the stereochemistry, would significantly impact its inhibitory potency and selectivity. The existence of other thromboxane A2 synthase inhibitors with distinct yet functionally similar structures, such as Ridogrel, Dazoxiben, Picotamide, and Ozagrel, highlights that specific structural motifs are critical for binding to the enzyme's active site and exerting inhibitory effects. ncats.io Comparative analysis among these inhibitors would typically reveal common pharmacophoric features necessary for TXA2 synthase inhibition.

The inhibitory activity of this compound extends beyond direct enzyme blockade, as it has been observed to decrease tumor necrosis factor-alpha (TNF-α) secretion from monocytes and inhibit the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cell surfaces. nih.gov Furthermore, this compound treatment has been shown to decrease platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and collagen under resting conditions. nih.gov

Table 1: Inhibitory Activity of this compound and Related Thromboxane A2 Synthase Inhibitors

Compound NameTarget EnzymeIC50 (Average)Effect
This compound (DP-1904)Thromboxane A2 Synthase1.9 nM ncats.ioInhibits TXA2 synthesis, decreases platelet aggregation ontosight.ainih.gov
RidogrelThromboxane A2 Synthase5.0 ± 0.37 nM ncats.ioPotent inhibitor of P450-dependent human platelet TXA2 synthase ncats.io
DazoxibenThromboxane A2 Synthase600 nM ncats.ioInhibits TXA2 synthesis ncats.io
PicotamideThromboxane A2 Synthase0.15 mM ncats.ioInhibits TXA2 synthesis and acts as a TXA2 receptor antagonist ncats.iowikidoc.org
OzagrelThromboxane A2 SynthaseNot specified ncats.ioInhibits TXA2 synthesis ncats.io

Investigation of Theoretical Synergistic and Antagonistic Molecular Interactions

In general, synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. This can arise from various molecular mechanisms, such as compounds acting on different targets within the same pathway, enhancing each other's binding affinity, or modulating drug metabolism to increase bioavailability. rxlist.comresearchgate.net Conversely, antagonistic interactions result in a combined effect that is less than the sum of individual effects, potentially due to competitive binding, induction of metabolizing enzymes, or counteracting physiological responses. nih.govnih.govrxlist.comdrugbank.comresearchgate.net Understanding these interactions is crucial for designing effective combination therapies and predicting potential adverse outcomes. drugbank.com For a compound like this compound, which targets platelet aggregation, theoretical synergistic interactions might involve combination with other antiplatelet agents acting via different mechanisms (e.g., ADP receptor inhibitors), while antagonistic interactions could arise from compounds that promote TXA2 synthesis or platelet activation through alternative pathways. However, specific studies detailing such theoretical or observed interactions for this compound itself were not found.

Preclinical Research Methodologies and Animal Models for Nafagrel Studies Non Human

In Vitro Research Models and Systems

In vitro research models are fundamental for understanding the basic biological interactions of a compound and for initial screening. These controlled environments, often referred to as "within the glass," include cell cultures and other laboratory bench work marefa.org.

Cell-Based Assays for Biochemical and Cellular Activity

Cell-based assays are extensively utilized to gain insights into gene, protein, or whole cellular functions and their regulatory mechanisms vrachi.name. They serve as crucial tools for screening potential inhibitors or inducers of biological processes during drug development and for localizing effects within a cell vrachi.name. Over recent decades, these assays have evolved from simple two-dimensional (2D) adherent monocultures to more complex multicellular assays in three-dimensional (3D) setups, offering a more comprehensive understanding of cellular behavior vrachi.name.

In the context of a compound like Nafagrel, cell-based assays would be employed to critically assess how it affects biochemical pathways within cells and the interactions between cells. These assays can provide various types of readouts, including target-proximal readouts (e.g., target stability, interactors, activity, second messenger modulation) and target-distal readouts (e.g., sub-cellular localization, pathway activation, transcriptional readouts). Functional and phenotypic readouts are also common, such as cell cycle analysis, cell proliferation (using metabolic and imaging readouts), differentiation, cellular trafficking, metabolic activity, and morphology.

Specific examples of cell-based assays that would be relevant for investigating this compound's activity include:

Proliferation and Cytotoxicity Assays: These assays, such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays for metabolic activity, LDH (Lactate Dehydrogenase) release assays for cell lysis and cytotoxicity, and clonogenic assays for colony formation, are used to assess the efficacy and toxicity of compounds and to study cellular processes like cell cycle regulation and apoptosis.

Cell Signaling and Pathway Analysis Assays: Techniques like Western blot for protein expression and phosphorylation, ELISA (Enzyme-Linked Immunosorbent Assay) for protein expression and activity, and flow cytometry for single-cell level responses and signaling events, would be used to investigate the complex signaling networks governed by this compound's activity.

While the provided search results confirm this compound as a thromboxane (B8750289) A2 synthetase inhibitor uni.lu, specific detailed research findings or data tables from cell-based assays directly pertaining to this compound's biochemical or cellular activity were not found in the provided snippets. However, such assays would be instrumental in characterizing its inhibitory effects on thromboxane A2 synthesis and downstream cellular responses.

Development and Application of Tissue-Based and Organoid Models for Mechanistic Research

Beyond traditional cell cultures, the development and application of tissue-based and organoid models represent a significant advancement in preclinical research. These 3D in vitro models offer enhanced physiological relevance compared to 2D cultures, bridging the gap between simplified cellular systems and complex in vivo animal models. Organoids, which are small, lab-grown 3D structures derived from stem cells, can model various aspects of an organ or tissue, largely recapitulating physiological cellular compositions and preserving human regulatory pathways.

These models are particularly valuable for mechanistic studies, disease modeling, and drug testing, providing insights into human-specific responses. For instance, liver organoid models have been developed to study metabolic (dysfunction) associated fatty liver disease (MAFLD), capturing tissue-level pathophysiology and enabling the testing of drugs for reducing steatosis. Similarly, neural organoids are utilized to model aspects of the developing brain and investigate neurodegenerative diseases.

For this compound, tissue-based and organoid models could be developed to investigate its effects within specific target tissues or organs relevant to its therapeutic indications. For example, if this compound were being explored for liver-related conditions, liver organoids could provide a more accurate representation of the liver's response to the compound than conventional cell lines. These models could help unravel the precise mechanisms by which this compound exerts its effects at a tissue level, including its impact on cellular interactions and tissue architecture. Specific applications or detailed research findings for this compound in tissue-based or organoid models were not detailed in the provided search results.

In Vivo Animal Models for Pathophysiological Research

In vivo animal models are indispensable for preclinical research, allowing for the evaluation of drug effectiveness and safety within a complete living organism before human trials nucleos.commarefa.org. These studies are crucial for understanding pharmacodynamics, pharmacokinetics, and toxicology in a more complex, systemic environment nucleos.com.

Selection and Characterization of Relevant Non-Human Animal Models (e.g., Murine Models of Thromboembolic Disorders, Lupus Nephritis, NAFLD/MAFLD, Neurodegenerative Conditions)

The selection of appropriate animal models is paramount to ensure that preclinical findings are translatable to human conditions. Murine models (mice and rats) are by far the most utilized animals in preclinical research, particularly due to their genetic manipulability and the availability of various disease models. For a compound like this compound, which is a thromboxane A2 synthetase inhibitor uni.lu, relevant animal models would mimic the human pathophysiological conditions it aims to treat.

Murine Models of Thromboembolic Disorders: Given this compound's classification as a thromboxane A2 synthetase inhibitor uni.lu, animal models of thromboembolic disorders would be highly relevant. These models are designed to induce conditions that lead to blood clot formation, allowing researchers to evaluate the compound's ability to prevent or mitigate such events. While specific studies on this compound in these models were not detailed, such models are commonly used to assess antithrombotic agents.

Lupus Nephritis: Multiple murine models resembling Systemic Lupus Erythematosus (SLE)-driven nephritis are utilized to dissect the cellular and genetic mechanisms of lupus nephritis (LN), identify therapeutic targets, and screen novel compounds. The Fas-deficient MRL model of neuropsychiatric SLE (MRL-lpr mice) is one such example, providing insights into neurodegeneration and behavioral dysfunction related to lupus.

NAFLD/MAFLD (Non-alcoholic Fatty Liver Disease/Metabolic (dysfunction) associated Fatty Liver Disease): Various animal models have been developed to mirror both the histopathology and pathophysiology of each stage of human NAFLD/MAFLD. These models are critical for understanding disease progression and identifying therapeutic targets.

Neurodegenerative Conditions: Animal models are essential tools for defining the pathogenesis and treatment of neurodegenerative diseases. In vitro neurology assays often precede or run in conjunction with in vivo preclinical studies in mouse models of neurodegenerative diseases to evaluate mechanism of action and efficacy.

The characterization of these models involves ensuring they recapitulate the underlying pathology and behavioral symptomology of the human disease as closely as possible. This includes controlling for background levels of disease and psychological stress to generate predictive outcomes. Detailed research findings specifically for this compound in these diverse animal models were not available in the provided search results.

Principles of Experimental Design for Preclinical Efficacy Studies in Animal Models

Robust experimental design is crucial for generating reliable and reproducible data in preclinical efficacy studies using animal models. Flawed preclinical research is a prominent explanation for the dismal success rate of medical interventions in clinical development. Key principles include:

Minimizing Bias: It is critically important to minimize bias when assessing results, especially if subjective elements are involved. Experiments should be performed with researchers "blind" to the allocation of animals to treatment groups and genotypes. Reporting blinding conditions enhances study transparency and reproducibility.

Randomized Treatment Allocation: Randomization helps ensure that experimental groups are comparable, reducing the risk of systematic errors.

Sample Size Determination (Power Calculation): Performing a power calculation to determine the appropriate sample size is a common and important recommendation in preclinical guidelines to ensure the study is powerful enough to detect biologically relevant effects.

Adequate Controls: Including appropriate positive and negative controls is essential to validate the assay quality and the generated data, and to distinguish between the effects of the investigational agent and other factors.

Characterization of Disease Phenotype: The disease phenotype in the animal model should be thoroughly characterized prior to experimentation to ensure the model accurately represents the human condition.

Consistent Environmental Conditions: For studies involving mice with different genotypes, attempting to generate all genotypes in the same litter helps ensure comparable environmental and maternal influences. Weaning animals at the same age into cages segregated by genotype, while distributing mice from each litter across different experimental groups, is considered good practice.

Transparent Reporting: Lack of key information on study design, conduct, and analysis in scientific publications limits their value. Transparent reporting increases the scientific validity of results and maximizes knowledge gained from each experiment.

Biomarker Identification and Validation in Preclinical Contexts

Biomarkers play an increasingly significant role in successful clinical development, providing valuable insights into a drug's mechanism of action and pharmacodynamic response. They can aid in patient stratification, treatment response identification, and differential diagnosis.

Biomarkers are often initially identified and characterized from preclinical animal models and human tissue samples. In vitro screens, utilizing cancer cell line panels or tumor organoids, can also be employed for preliminary biomarker identification, followed by more in-depth functional and mechanistic in vivo studies.

Key considerations for biomarker identification and validation in preclinical contexts include:

Sample Quality and Integrity: Even the best assay will not yield optimal data without high-quality samples. Meticulous attention to detail in every step of the pre-analytical process, from sample collection to preparation, is vital to minimize variability and prevent degradation or activation of biomarkers.

Assay Development and Validation: Preclinical and clinical biomarker teams must collaborate closely to develop a sound clinical biomarker strategy. This involves discussions and decisions on assay options, feasibility, development, and validation before clinical collection plans are finalized. Expertise in assay development is crucial for navigating the complexities of validation and regulatory requirements.

Translational Potential: Biomarkers identified early in preclinical development can be translated into the clinic as companion diagnostics, helping to stratify relevant patient populations for treatment. The goal is to identify predictive markers that can prospectively identify individuals likely to have a favorable clinical outcome.

While the search results discuss the general principles and importance of biomarker identification and validation in preclinical research, specific biomarkers identified or validated in the context of this compound were not detailed. However, for a compound like this compound, biomarkers related to thromboxane A2 pathways or downstream effects on platelet function and inflammation would be key areas of investigation.

Structure Activity Relationship Sar and Medicinal Chemistry Research on Nafagrel

Design and Synthesis of Nafagrel Analogs and Derivatives

The design and synthesis of analogs and derivatives are fundamental to medicinal chemistry, allowing for the systematic exploration of chemical space around a lead compound to optimize its pharmacological profile. uu.seliverpool.ac.uk

Chemical Modification Strategies of the Naphthalene (B1677914) Core and Imidazole (B134444) Moiety

This compound's core structure comprises a naphthalene ring system and an imidazole moiety, both of which are key to its activity as a thromboxane (B8750289) A2 receptor blocker. ontosight.ai Chemical modification strategies would typically involve altering these core components to investigate their impact on binding affinity, selectivity, and pharmacokinetic properties.

Naphthalene Core Modifications : The naphthalene ring system, being a planar, unsaturated bicyclic structure, offers various positions for substitution. ontosight.ai Modifications could include:

Substitution Patterns : Introducing different functional groups (e.g., alkyl, aryl, halogen, hydroxyl, amino, carboxyl) at various positions on the naphthalene rings to explore steric, electronic, and lipophilic effects on activity.

Ring Saturation : Altering the degree of saturation, such as in the 5,6,7,8-tetrahydro-naphthalene part of this compound, could influence flexibility, lipophilicity, and interactions with the binding site. ontosight.ai

Isosteric Replacements : Replacing carbon atoms within the naphthalene system with heteroatoms (e.g., nitrogen, oxygen, sulfur) to explore changes in electronic distribution and hydrogen bonding capabilities.

Imidazole Moiety Modifications : The imidazole group is a nitrogen-containing heterocyclic ring. ontosight.ai Strategies for its modification could involve:

Substitutions on Imidazole Ring : Adding substituents to the carbon or nitrogen atoms of the imidazole ring to modulate its basicity, hydrogen bonding potential, and steric bulk.

Linker Modifications : this compound features an imidazole group attached to the naphthalene ring via a methyl group. ontosight.ai Varying the length, flexibility, or chemical nature of this linker (e.g., introducing double bonds, different heteroatoms, or rigid linkers) could impact the optimal orientation of the imidazole moiety within the receptor binding site.

Bioisosteric Replacements : Replacing the imidazole ring with other nitrogen-containing heterocycles (e.g., pyrazole, triazole, pyridine) to explore alternative hydrogen bonding or π-stacking interactions.

Such systematic modifications allow researchers to map the structural requirements for optimal interaction with the thromboxane A2 receptor and improve drug-like properties. wikipedia.org

Exploration of Prodrug Concepts for Targeted Delivery and Enhanced Activity (e.g., Nitric Oxide Donors)

Prodrug strategies involve chemically modifying a drug to an inactive or less active form that is then converted into the active drug within the body, often to improve bioavailability, reduce toxicity, or achieve targeted delivery. mdpi.com For antiplatelet agents like this compound, prodrug approaches could focus on enhancing activity or mitigating potential side effects.

One prominent area of prodrug research involves nitric oxide (NO) donors. Nitric oxide is a crucial endogenous molecule with vasodilatory and antiplatelet properties. benthamscience.comnih.gov Hybrid drugs combining an active pharmaceutical ingredient with an NO-donating moiety have been developed, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs), to provide anti-inflammatory effects with reduced gastrointestinal and cardiovascular side effects. mdpi.combenthamscience.comnih.gov While specific NO-donating prodrugs of this compound are not detailed in the provided search results, the concept could be explored to potentially augment this compound's antiplatelet activity or introduce additional beneficial cardiovascular effects. NO-releasing prodrugs can release nitric oxide in a controlled and selective manner, potentially exploiting specific carriers like erythrocytes for targeted delivery. google.com Examples of NO-releasing moieties include nitrate (B79036) esters and NONOates, with NONOates offering advantages like spontaneous NO release in physiological media and the potential for derivatization for targeted delivery. mdpi.com

Computational Chemistry and Molecular Modeling in this compound SAR Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into molecular structures, properties, and interactions with biological targets. unifap.brresearchgate.net These techniques can significantly aid in understanding SAR and guiding the design of new drug candidates. unifap.brresearchgate.netsarjournal.com

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-Protein Docking : Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a receptor protein. sarjournal.comresearchgate.netnih.gov In the context of this compound, docking simulations would predict how this compound and its analogs bind to the thromboxane A2 receptor. This involves:

Binding Pose Prediction : Identifying the most probable binding modes and conformations of the ligand within the receptor's active site. researchgate.net

Binding Affinity Prediction : Estimating the strength of the interaction between the ligand and the receptor using scoring functions. researchgate.netnih.gov

Virtual Screening : Docking can be used to screen large libraries of compounds computationally to identify potential binders, which can then be synthesized and tested experimentally. nih.govfrontiersin.org

Mechanism Elucidation : Docking provides a theoretical basis for understanding the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) that drive ligand binding. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of proteins and ligands. sarjournal.comresearchgate.net Following docking, MD simulations can be used to:

Validate Docking Poses : Assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. frontiersin.orgresearchgate.netnih.gov

Refine Binding Modes : Optimize the structures of the final complexes from docking and provide more detailed information about the ligand binding mechanism. nih.govnih.gov

Account for Receptor Flexibility : Unlike many docking protocols that treat the receptor as rigid, MD simulations incorporate protein flexibility, leading to more realistic binding insights. nih.govfrontiersin.org

Calculate Binding Energies : More accurate binding energies can be calculated from MD trajectories, providing a better ranking of compounds. researchgate.net

For this compound, MD simulations could reveal the dynamic interactions between its naphthalene and imidazole moieties and specific amino acid residues within the thromboxane A2 receptor, providing a deeper understanding of its inhibitory mechanism.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activities. wikipedia.orgscienceforecastoa.com These models are built using a set of molecular descriptors that quantify various physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk, shape, size). scienceforecastoa.comresearchgate.net

Model Development : QSAR model development typically involves:

Data Collection : Gathering a dataset of compounds with known structures and biological activities (e.g., IC50 values for thromboxane A2 receptor inhibition).

Descriptor Calculation : Computing a range of molecular descriptors for each compound.

Statistical Modeling : Employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning approaches like artificial neural networks (ANN) and support vector machines (SVM) to build a predictive model. scienceforecastoa.comresearchgate.netnih.govnih.govmdpi.com

Model Validation : Rigorously validating the developed model using cross-validation and external test sets to ensure its predictive power and robustness. researchgate.netnih.govmdpi.com

Application in this compound SAR Studies : A QSAR model for this compound and its analogs would correlate structural features with their efficacy in blocking the thromboxane A2 receptor. This would allow researchers to:

Predict Activity : Estimate the biological activity of newly designed or unsynthesized this compound analogs, reducing the need for extensive experimental testing. scienceforecastoa.com

Identify Key Descriptors : Determine which specific physicochemical parameters (e.g., the electronic nature of substituents on the naphthalene ring or the basicity of the imidazole nitrogen) are most critical for the desired antiplatelet activity. nih.gov

Guide Synthesis : Direct synthetic efforts towards compounds with a higher probability of exhibiting improved activity or selectivity based on the QSAR predictions. scienceforecastoa.comnih.gov

Identification of Novel Pharmacological Targets and Mechanisms for this compound and its Analogs

While this compound is known to primarily act as a thromboxane A2 receptor blocker, ontosight.ai medicinal chemistry research often extends to identifying novel pharmacological targets or mechanisms. This can occur through several avenues:

Systems Biology Approaches : Modern drug discovery increasingly utilizes systems biology to understand the complex interplay of biological pathways and networks. nih.gov By analyzing gene expression data, protein-protein interaction networks, or metabolic pathways, researchers can identify novel targets that are modulated by a compound or its analogs. nih.govfrontiersin.org This can lead to the discovery of entirely new mechanisms beyond the initially identified one.

Phenotypic Screening : Instead of targeting a specific protein, phenotypic screening involves testing compounds in cell-based or organismal models for a desired biological outcome. If this compound or its analogs show unexpected beneficial effects in such screens, further research would be warranted to identify the underlying molecular targets responsible for these effects.

Structural Similarity Searches : Analyzing the structural features of this compound and its analogs against databases of compounds with known activities against diverse targets can suggest potential new targets based on structural similarity.

The identification of novel targets and mechanisms for this compound or its derivatives could expand its therapeutic utility beyond antiplatelet aggregation, potentially leading to applications in other disease areas where these newly identified targets play a role.

Advanced Analytical and Bioanalytical Methodologies in Nafagrel Research

Advanced Imaging Techniques for Molecular Distribution and Cellular Localization (non-clinical)

Fluorescence Microscopy and Labeling Strategies (e.g., FRET, FRAP)

Fluorescence microscopy stands as a cornerstone in advanced bioanalytical methodologies, offering an efficient and highly sensitive approach to investigate biological processes within fixed and living cells mdpi.comresearchgate.netnih.govbiotium.com. Its versatility allows for the visualization and analysis of complex dynamic events at cellular, organelle, and sub-organelle levels by detecting fluorescence emitted from labeled molecules mdpi.comresearchgate.netbiotium.com. This technique provides spatio-temporal resolution and is generally less destructive compared to other imaging methods mdpi.com.

Fluorescence Recovery After Photobleaching (FRAP) Fluorescence Recovery After Photobleaching (FRAP) is a widely utilized fluorescence microscopy technique for studying molecular mobility and diffusion within living cells creative-biostructure.comibidi.comwikipedia.org. The principle of FRAP involves three key steps: first, an initial fluorescence intensity is measured in a defined region of interest (ROI) where fluorescently labeled molecules are present creative-biostructure.comibidi.com. Next, a high-intensity laser beam is focused onto this ROI, rapidly photobleaching the fluorescent molecules within that area, resulting in a localized dark spot creative-biostructure.comibidi.comwikipedia.org. Finally, the recovery of fluorescence in the bleached ROI is monitored over time using a low-intensity laser creative-biostructure.comibidi.com. This recovery occurs as unbleached fluorescent molecules from the surrounding areas diffuse into the photobleached region, replacing the bleached ones creative-biostructure.comibidi.com.

The time course of fluorescence intensity change in the ROI after photobleaching, known as a FRAP curve, provides valuable information regarding molecular diffusion coefficients and the mobile fraction of molecules within the studied area creative-biostructure.comibidi.comwikipedia.org. FRAP is particularly useful for characterizing phenomena such as the diffusion and fluidity of membrane proteins, the movement of membrane-bound or soluble particles, intracellular trafficking, and interactions between membrane proteins creative-biostructure.comibidi.comwikipedia.orgnih.gov. It has been applied to study protein dynamics in various cellular compartments, including the cytoplasm, mitotic spindle, and nucleus, often employing Green Fluorescent Protein (GFP) fusion proteins wikipedia.org.

Förster Resonance Energy Transfer (FRET) Förster Resonance Energy Transfer (FRET), also known as Fluorescence Resonance Energy Transfer, is a non-radiative energy transfer mechanism between two light-sensitive molecules (chromophores): a donor and an acceptor plos.orgwikipedia.org. FRET occurs when an excited donor chromophore transfers energy to an acceptor chromophore through non-radiative dipole-dipole coupling wikipedia.org. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of their separation plos.orgwikipedia.org. This makes FRET an effective "nanoscale ruler" for measuring distances typically within the range of 1–10 nm, which is comparable to the dimensions of many proteins and the distances over which proteins interact wikipedia.orgnih.gov.

FRET efficiency depends on several physical parameters, including the distance between the donor and acceptor, the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of their dipole moments wikipedia.org. FRET is widely used in cell biology to study protein localization, protein-protein interactions, conformational changes in proteins, and biochemical conditions within living cells plos.orgwikipedia.orgnih.gov. Common methods to measure FRET efficiency include sensitized emission, photobleaching FRET, and fluorescence lifetime measurements (FLIM-FRET), with the latter being considered a robust and quantitative method wikipedia.orgleica-microsystems.com.

Application in Nafagrel Research While fluorescence microscopy techniques, including FRAP and FRET, are indispensable tools in modern bioanalytical research for understanding molecular dynamics and interactions mdpi.comresearchgate.netnih.govbiotium.comcreative-biostructure.comibidi.comwikipedia.orgnih.govplos.orgwikipedia.orgnih.govnih.govleica-microsystems.comnih.govnih.govnih.govmdpi.com, specific detailed research findings or data tables explicitly demonstrating the application of FRAP or FRET in studies focusing solely on the chemical compound this compound were not identified in the current search. The general utility of fluorescence-based methods for detecting various biological substances, including drugs and their metabolites, has been noted bioanalysis-zone.combmglabtech.comgoogle.com.pgnih.govnih.govbioanalysis-zone.com. However, direct research on this compound's molecular behavior or interactions using these advanced fluorescence microscopy techniques, with corresponding detailed findings or data, was not found in the provided sources. These techniques could potentially be employed in future research to elucidate this compound's cellular uptake, intracellular localization, binding to target molecules, or its impact on membrane dynamics, provided suitable fluorescent labeling strategies are developed.

Theoretical Frameworks and Future Research Directions for Nafagrel

Emerging Paradigms in Antiplatelet and Antithrombotic Research with Relevance to Nafagrel

Antiplatelet and antithrombotic therapies aim to prevent or treat blood clot formation, a critical factor in cardiovascular events such as myocardial infarction and stroke. ontosight.ai this compound's primary mechanism involves interfering with platelet activation pathways by blocking the thromboxane (B8750289) A2 receptor or inhibiting thromboxane A2 synthase, thereby preventing platelet clumping. ontosight.aispringer.com This mechanism places this compound within the broader class of antiplatelet agents.

Emerging paradigms in this field extend beyond single-target inhibition to more comprehensive approaches. For instance, novel oral anticoagulants (NOACs) and next-generation P2Y12 receptor inhibitors (e.g., Ticagrelor, Prasugrel) represent significant advancements in directly targeting key coagulation factors or alternative platelet activation pathways. nih.gov Another significant development is the concept of "dual-pathway inhibition," which combines antiplatelet agents (like aspirin (B1665792) and/or P2Y12 inhibitors) with low-dose anticoagulants to achieve a more robust antithrombotic effect. mdpi.com

Furthermore, the intricate interplay between inflammation and thrombosis in the pathogenesis of atherothrombosis is gaining increasing recognition. Research is exploring the use of anti-inflammatory agents, such as colchicine, as adjuncts to antiplatelet therapies to improve outcomes without escalating bleeding risks. mdpi.com For this compound, future theoretical research could investigate:

Synergistic Combinations: Could this compound's thromboxane A2 inhibition be synergistically combined with agents targeting other pathways (e.g., P2Y12, Factor Xa, thrombin) to achieve enhanced antithrombotic efficacy with potentially reduced side effects compared to higher doses of single agents?

Anti-inflammatory Properties: Given the emerging understanding of inflammation in thrombosis, a deeper investigation into potential anti-inflammatory effects of this compound, beyond its direct antiplatelet action, could reveal new therapeutic avenues.

Targeting Specific Platelet Subsets: Research into platelet heterogeneity and the role of specific platelet subsets in different thrombotic conditions might reveal niche applications where this compound's specific mechanism could be particularly effective.

Integration of Omics Data in this compound Research (e.g., Genomics, Proteomics, Metabolomics in Preclinical Models)

'Omics' technologies, including genomics, proteomics, and metabolomics, offer powerful tools for comprehensive molecular profiling of biological systems. biobide.comisaaa.org These technologies provide insights into disease mechanisms, identify genetic variations, discover biomarkers, and elucidate drug responses at an unprecedented resolution. biobide.comcifri.res.innih.gov In preclinical research, the integration of multi-omics data is crucial for understanding complex biological interactions, accelerating drug discovery, and optimizing drug candidates. biobide.comcrownbio.com

For this compound, even as a discontinued (B1498344) compound, the application of 'omics' in preclinical models could yield valuable insights:

Genomics: Investigating genetic predispositions that might influence the efficacy or response to thromboxane A2 inhibition. This could involve identifying genetic markers in preclinical models that correlate with sensitivity or resistance to this compound.

Proteomics: Analyzing changes in protein expression and post-translational modifications in platelets and vascular cells upon this compound treatment. This could reveal the full spectrum of protein pathways affected by thromboxane A2 inhibition and identify novel protein biomarkers of drug action or off-target effects. nih.gov

Metabolomics: Profiling metabolic changes induced by this compound. This could help understand the downstream metabolic consequences of thromboxane A2 pathway modulation and identify metabolic signatures associated with its antiplatelet activity.

Integrated Multi-Omics: Combining data from these different 'omics' layers (e.g., proteogenomics) would provide a holistic view of this compound's molecular impact, potentially uncovering previously unrecognized mechanisms or biomarkers that could inform the development of future thromboxane-targeting agents. nih.govcrownbio.com

Such data, even from retrospective analyses of preclinical studies, could contribute to a more nuanced understanding of thromboxane A2's role in thrombosis and guide the rational design of new antiplatelet agents.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Development

In the context of this compound, a theoretical application of AI/ML would focus on:

Structure-Activity Relationship (SAR) and Lead Optimization: AI/ML algorithms could analyze this compound's chemical structure and its known biological activity to predict modifications that might enhance its potency, selectivity, or improve its pharmacokinetic profile. This could involve virtual screening of derivatives or related compounds.

Target Identification and Polypharmacology: Beyond its known thromboxane A2 target, AI models could predict other potential biological targets that this compound might interact with, leading to the discovery of novel mechanisms or repurposing opportunities.

Predictive Modeling of Efficacy and Resistance: If sufficient preclinical data were available, ML models could be trained to predict this compound's efficacy in different disease models or identify factors contributing to resistance, informing patient stratification for future similar compounds.

Data Integration and Hypothesis Generation: AI could integrate diverse datasets (e.g., chemical, biological, preclinical study results) related to this compound and other antiplatelet agents to generate new hypotheses about optimal antiplatelet strategies or the design of next-generation compounds.

While this compound's development predates the widespread application of modern AI/ML in drug discovery, these tools offer a powerful lens through which to re-examine historical data and extract maximum value, guiding future research into similar therapeutic mechanisms.

Challenges and Opportunities in Translational Research for this compound (Non-Clinical Translation)

Translational research is the critical bridge that transforms basic scientific discoveries into clinical applications, aiming to improve human health. researchgate.netinteresjournals.org However, this process is fraught with challenges, often referred to as the "valley of death," characterized by a high failure rate of compounds transitioning from preclinical studies to clinical trials. researchgate.netmdpi.com

For this compound, its discontinuation in clinical development for various indications highlights some of these translational hurdles. springer.com

Limitations of Preclinical Models: A significant challenge lies in the predictive validity of preclinical animal models. Differences in species-specific physiology, metabolism, and disease pathology can lead to discrepancies between preclinical efficacy and human outcomes. For antiplatelet drugs, ensuring that animal models accurately reflect human thrombotic conditions and platelet responses is crucial. ox.ac.uk

Biomarker Identification and Validation: The lack of robust non-clinical biomarkers that reliably predict clinical response or identify patient populations most likely to benefit can impede successful translation. For this compound, understanding why its thromboxane A2 inhibition did not translate into broader clinical success for its intended indications could involve a retrospective analysis of preclinical biomarkers.

Complexity of Thrombosis: Thrombosis is a multifaceted process involving platelets, coagulation factors, and vascular endothelium. Targeting a single pathway, like thromboxane A2, might be insufficient to overcome complex thrombotic events in humans, especially in diverse patient populations or comorbidities.

Translational Gaps in Efficacy and Safety: Even if a compound shows promise in preclinical models, ensuring its efficacy and acceptable safety profile in humans, particularly regarding bleeding risk for antiplatelet agents, remains a major hurdle.

Opportunities in Non-Clinical Translation:

Advanced Preclinical Models: The development of more sophisticated preclinical models, such as humanized mouse models, organ-on-a-chip technologies, and in vitro systems using human primary cells, offers opportunities to better recapitulate human physiology and disease, potentially improving the predictability of translational research for compounds like this compound.

Integrated Multi-Omics and Systems Biology: As discussed in Section 7.2, integrating multi-omics data with advanced computational tools can provide a systems-level understanding of drug action and disease progression, helping to identify more relevant preclinical endpoints and biomarkers that are translatable to the clinic.

Reverse Translation: Even for discontinued compounds, "reverse translation" — taking observations from clinical trials (or lack thereof) back to preclinical research — can provide invaluable lessons. For this compound, this could involve re-evaluating its preclinical data with the benefit of hindsight and modern analytical tools to understand the reasons for its non-translation.

Personalized Medicine Approaches: Future translational research for antiplatelet agents will increasingly focus on personalized medicine, using genetic and molecular profiles to identify patients who are most likely to respond to specific therapies, thereby optimizing treatment strategies and improving success rates.

By critically analyzing the translational journey of compounds like this compound through the lens of modern scientific advancements, valuable insights can be gained to inform the development of more effective and translatable antiplatelet and antithrombotic therapies in the future.

Q & A

Q. How can researchers ethically incorporate this compound-related biomarkers into longitudinal observational studies?

  • Methodological Answer: Obtain informed consent for biobanking blood samples at baseline and follow-ups. Use anonymized identifiers and restrict data access to approved personnel. Validate biomarkers (e.g., urinary 11-dehydro-thromboxane B₂) via blinded analysis in certified labs to prevent conflicts of interest .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.